molecular formula C12H15NO B14886932 [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine

[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine

Cat. No.: B14886932
M. Wt: 189.25 g/mol
InChI Key: DQVRPIKIGSMXAT-UHFFFAOYSA-N
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Description

[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is an organic compound with a unique structure that includes a methoxyphenyl group attached to a propynyl chain, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine typically involves the reaction of 2-methoxyphenylacetylene with dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • Phenol, 2-methoxy-3-(2-propenyl)
  • 3-(2-Methoxyphenyl)-prop-2-yn-1-ol

Uniqueness

Compared to similar compounds, [3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C12H15NO/c1-13(2)10-6-8-11-7-4-5-9-12(11)14-3/h4-5,7,9H,10H2,1-3H3

InChI Key

DQVRPIKIGSMXAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=CC=C1OC

Origin of Product

United States

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